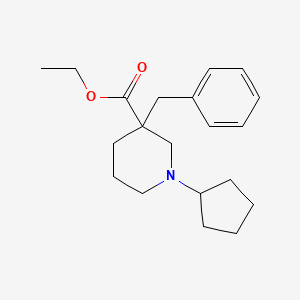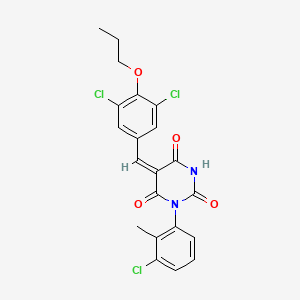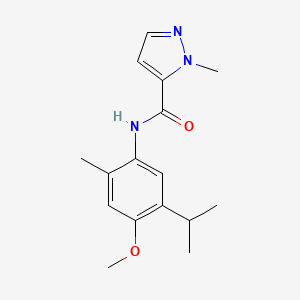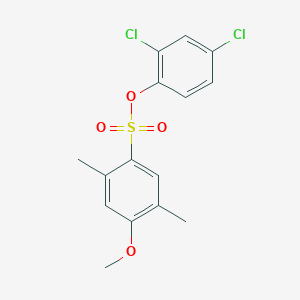
N-(2-methoxybenzyl)-N-methyl-N'-phenylurea
Descripción general
Descripción
N-(2-methoxybenzyl)-N-methyl-N'-phenylurea is a chemical compound whose detailed information can be gathered from various scientific studies. Its structure and properties make it a significant subject for research in the field of chemistry.
Synthesis Analysis
The synthesis of similar compounds, like N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, involves acid-catalyzed reactions with high yield, indicating a potential pathway for synthesizing this compound (Alotaibi et al., 2018).
Molecular Structure Analysis
Studies on similar compounds provide insights into molecular structures. For instance, Schiff bases have been synthesized and characterized by X-ray single crystal determination, which could be relevant for understanding the structure of this compound (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions and properties can be inferred from similar compounds. For example, the anion binding of N-(o-methoxybenzamido)thioureas shows enhanced anion binding affinity, which could be analogous to the chemical reactions of this compound (Jiang et al., 2010).
Physical Properties Analysis
The physical properties of similar compounds can shed light on those of this compound. Studies on compounds like N-(4-Methoxybenzoyl)-N′-(4-methylphenyl)thiourea reveal insights into molecular configurations and intermolecular interactions (Yusof et al., 2005).
Chemical Properties Analysis
The chemical properties can be understood by examining similar compounds. For instance, the study of mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine gives an idea of the possible chemical properties of this compound (Shevyrin et al., 2016).
Mecanismo De Acción
Target of Action
N-(2-methoxybenzyl)-N-methyl-N’-phenylurea, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and are involved in various functions, including mood regulation, cognition, and perception.
Mode of Action
As an agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of intracellular events, leading to the activation of these receptors . The exact nature of these intracellular events and their resulting changes are still under investigation.
Biochemical Pathways
Upon activation of the 5-HT2A/2C receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, reward processing, and excitatory signaling in the brain, respectively .
Pharmacokinetics
It has been reported that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe and the subsequent increase in neurotransmitter release can lead to a range of molecular and cellular effects. These include changes in neuronal firing rates, synaptic plasticity, and intracellular signaling pathways . The compound’s cytotoxic effects have also been reported, with concentration-dependent cytotoxic effects observed in differentiated sh-sy5y cells and primary rat cortical cultures .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity has been correlated with its cytotoxicity, with more lipophilic compounds exhibiting higher cytotoxicity . Additionally, the compound’s effects can be influenced by individual genetic variations, such as polymorphisms in the genes encoding for the 5-HT2A/2C receptors and the enzymes involved in its metabolism .
Safety and Hazards
NBOMes have been associated with significant toxicity . They have been linked to severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Direcciones Futuras
Given the potential risks associated with NBOMes, further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that these substances should be considered as a serious danger to public health .
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-13-8-6-7-11-15(13)20-2)16(19)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYJHZLDSCYTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4752447.png)
![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)






![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)
